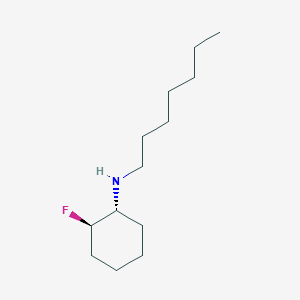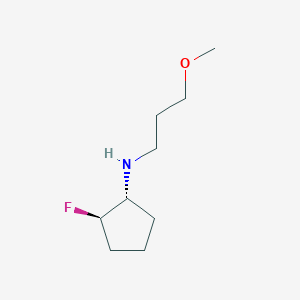![molecular formula C13H19NO2 B1485620 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2198690-42-3](/img/structure/B1485620.png)
1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol (EPMC) is an organic compound of interest in the scientific research community. It is a cyclic ether that is known for its unique properties and has been used in a variety of applications, such as synthesizing pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into the compound 1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol and its derivatives focuses on synthetic methodologies and structural analysis. Studies have shown innovative ways to synthesize cyclobutane-containing compounds and analyze their structural properties. For example, the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate demonstrates the potential for creating enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Izquierdo et al., 2002).
Crystallography and Molecular Structure
Crystallographic studies have provided detailed insights into the molecular structure of cyclobutane derivatives. For instance, oxime derivatives including succinimid and morpholin groups have been crystallized, revealing their spatial arrangements and interactions (Dinçer et al., 2005). Such studies are crucial for understanding the fundamental properties of these compounds, which can lead to the development of new materials and drugs.
Synthetic Routes to Novel Compounds
Research has also focused on exploring synthetic routes to novel compounds featuring the cyclobutane motif. The synthesis of sibutramine, a cyclobutylalkylamine, showcases the utility of cyclobutane derivatives in creating molecules with potential therapeutic applications. Key steps in these syntheses involve innovative reactions that allow for the creation of complex structures from simpler precursors (Jeffery et al., 1996).
Antimicrobial Activity
Compounds containing cyclobutane rings have been investigated for their antimicrobial activity. Studies on cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands containing cyclobutane and thiazole rings show promise in this area. These complexes exhibit activity against a range of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Cukurovalı et al., 2002).
Boron Neutron Capture Therapy Agents
The synthesis of 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acids indicates the exploration of cyclobutane derivatives for boron neutron capture therapy (BNCT). These compounds are designed to introduce varying degrees of lipophilicity, which could influence their utility as BNCT agents, showcasing the potential medical applications of cyclobutane derivatives (Srivastava et al., 1999).
Propriétés
IUPAC Name |
1-[(4-ethoxyanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-6-4-11(5-7-12)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFXIYTGYILJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)


![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)

![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)